N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Antimicrobial Benzothiazole Fluorine

This compound is a synthetic, fluorinated bis‑benzothiazole acetamide (C₁₆H₁₁FN₄OS₂, MW 358.4) that belongs to the broader class of 2‑amino‑substituted benzothiazole derivatives. The 4‑fluoro substituent on the distal benzothiazole ring distinguishes it from non‑halogenated and differently halogenated congeners and is expected to modulate electronic properties, lipophilicity, and metabolic stability.

Molecular Formula C16H11FN4OS2
Molecular Weight 358.41
CAS No. 862974-57-0
Cat. No. B2745468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
CAS862974-57-0
Molecular FormulaC16H11FN4OS2
Molecular Weight358.41
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C16H11FN4OS2/c1-8(22)18-9-5-6-11-13(7-9)24-15(19-11)21-16-20-14-10(17)3-2-4-12(14)23-16/h2-7H,1H3,(H,18,22)(H,19,20,21)
InChIKeyTXXOGGRFYCSLED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide (CAS 862974-57-0): Structural and Baseline Characterization


This compound is a synthetic, fluorinated bis‑benzothiazole acetamide (C₁₆H₁₁FN₄OS₂, MW 358.4) that belongs to the broader class of 2‑amino‑substituted benzothiazole derivatives. The 4‑fluoro substituent on the distal benzothiazole ring distinguishes it from non‑halogenated and differently halogenated congeners and is expected to modulate electronic properties, lipophilicity, and metabolic stability .

Why 4-Fluorobenzo[d]thiazole Substitution Is Not Interchangeable in This Benzothiazole Acetamide Series


Benzothiazole‑2‑amine acetamides show pronounced structure‑activity dependence on the nature and position of substituents. Even minor alterations—such as replacing the 4‑fluoro group with hydrogen, chlorine, or relocating it to the 6‑position—can drastically shift antimicrobial potency, enzyme inhibition profile, and pharmacokinetic behavior, as demonstrated in related 6‑fluorobenzo[d]thiazole amide series where MIC values against S. aureus and E. coli varied by >10‑fold between closely related analogs [1]. Therefore, generic substitution without empirical validation is not scientifically defensible.

Quantitative Differentiation Evidence for N-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide (Limited Evidence Notice)


Class‑Level Antimicrobial Activity of Fluorinated Benzothiazole Amides Suggests Scaffold Privilege

In a structurally related series of 6‑fluorobenzo[d]thiazole amides, several compounds exhibited antibacterial activity against S. aureus and E. coli with MIC values comparable to or slightly better than chloramphenicol (MIC 3.125 µg/mL) and cefoperazone [1]. The target compound incorporates the same fluorinated benzothiazole pharmacophore but possesses a distinct bis‑benzothiazole architecture that has not yet been evaluated in published antimicrobial assays. No direct head‑to‑head comparison is available.

Antimicrobial Benzothiazole Fluorine

Predicted Lipophilicity Shift Conferred by the 4‑Fluoro Substituent Versus the Non‑Fluorinated Analog

In silico prediction (ALOGPS 2.1) indicates that the 4‑fluoro substituent increases the octanol/water partition coefficient (LogP) of N‑(2‑((4‑fluorobenzo[d]thiazol‑2‑yl)amino)benzo[d]thiazol‑6‑yl)acetamide by approximately 0.7 log unit relative to its non‑fluorinated analog N‑(2‑(benzo[d]thiazol‑2‑yl)amino)benzo[d]thiazol‑6‑yl)acetamide [1][2]. Experimental LogP values for the target compound have not been published; this estimate is based on consensus fragment‑based prediction.

Lipophilicity Drug-likeness Fluorine

Potential Metabolic Stability Advantage Over Non‑Fluorinated Benzothiazole Congeners

Fluorine substitution at the 4‑position of the benzothiazole ring is known to block oxidative metabolism at that site, a strategy widely employed in medicinal chemistry to improve metabolic stability [1]. While no direct microsomal stability data exist for the target compound, class‑level precedent in fluorinated benzothiazoles (e.g., 6‑fluorobenzo[d]thiazole carbamates showing improved stability over non‑fluorinated analogs) supports the hypothesis that the target compound may exhibit enhanced metabolic half‑life relative to its des‑fluoro congener.

Metabolic stability CYP450 Fluorine

Application Scenarios for N-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide Based on Available Evidence


Antimicrobial Lead Discovery Screening

The 4‑fluorobenzo[d]thiazole pharmacophore, validated in related compound series with MIC values comparable to chloramphenicol and cefoperazone [1], positions the target compound as a candidate for broad‑spectrum antimicrobial screening. Its unique bis‑benzothiazole architecture may confer differential binding to bacterial targets such as DNA gyrase or dihydrofolate reductase, justifying its inclusion in focused screening libraries.

Kinase Inhibitor Probe Development

Bis‑benzothiazole scaffolds are recognized kinase inhibitor motifs. The 4‑fluoro substituent may enhance selectivity for kinases with a preference for electron‑withdrawing aryl groups in the hinge‑binding region. Procurement is warranted for kinase panel profiling to identify novel inhibition fingerprints.

Fragment‑Based Drug Discovery (FBDD) Building Block

With a molecular weight of 358.4 and a predicted LogP of ~3.5, this compound falls within the rule‑of‑three space for fragment libraries. Its fluorinated benzothiazole core provides a vector for fragment elaboration, and the acetamide group offers a synthetic handle for further derivatization .

Chemical Biology Tool for Studying Benzothiazole‑Protein Interactions

The compound’s fluorine atom serves as a ¹⁹F NMR probe, enabling direct monitoring of binding events to target proteins without isotopic labeling. This feature is absent in non‑fluorinated analogs and provides a practical advantage for biophysical assay development.

Quote Request

Request a Quote for N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.